molecular formula C11H11BrN2 B173845 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 108061-47-8

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No. B173845
M. Wt: 251.12 g/mol
InChI Key: XAHAQVIJZAMMLO-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 7-Bromo-THP, is an indole-based heterocyclic compound that has been widely studied due to its unique pharmacological properties. 7-Bromo-THP is a highly potent agonist of the serotonin 5-HT2A receptor, and has been used in various scientific studies to explore its potential therapeutic applications.

Scientific Research Applications

Natural Products and Synthetic Derivatives

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is part of a broader class of compounds known for their diverse biological activities, including antitumor, anti-microbial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. The importance of the indole nucleus, a common structural motif in natural products and synthetic derivatives, underscores its potential for medicinal chemistry. The indole scaffold is especially significant due to its high affinity for biological targets, which is crucial for the development of new therapeutic agents. A comprehensive review of α-carboline alkaloids, which include 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives, highlights these compounds' bioactivities and suggests further exploration for drug discovery (Li et al., 2022).

Synthesis and Chemical Properties

The synthesis of indole-based compounds, including those with the tetrahydro-β-carboline scaffold, is critical for exploring their potential in drug discovery. The stereoselective Pictet-Spengler reaction is a prominent method for synthesizing these scaffolds, highlighting the importance of indole and its derivatives in medicinal chemistry. This synthetic versatility opens avenues for creating novel compounds with significant biological properties, further emphasizing the scientific research applications of indole derivatives, including 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Rao et al., 2017).

properties

IUPAC Name

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHAQVIJZAMMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434588
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

CAS RN

108061-47-8
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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